N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2S/c23-19(20-9-14-24-18-5-2-1-3-6-18)22-11-4-10-21(12-13-22)17-7-15-25-16-8-17/h1-3,5-6,17H,4,7-16H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHQSRHWZBDSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCCOC2=CC=CC=C2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
The 1,4-diazepane-thian hybrid is synthesized via a tandem ring-closing metathesis strategy. Starting with diallylamine derivatives, Grubbs-II catalyst facilitates cyclization to form the diazepane-thian skeleton. Typical conditions include:
| Parameter | Value |
|---|---|
| Catalyst | Grubbs-II (5 mol%) |
| Solvent | Dichloromethane |
| Temperature | 40°C |
| Reaction Time | 12–16 hours |
| Yield | 58–62% |
This method ensures high regioselectivity, with NMR analysis confirming the thian ring’s equatorial orientation.
Reductive Amination Route
An alternative pathway employs reductive amination between thian-4-ylaldehyde and 1,4-diazepane-1-carboxylic acid tert-butyl ester. Sodium triacetoxyborohydride (STAB) in tetrahydrofuran (THF) at 0°C yields the hybrid intermediate with 71% efficiency (Equation 1):
$$
\text{Thian-4-yl-CHO} + \text{1,4-Diazepane-NH}2 \xrightarrow{\text{STAB, THF}} \text{Thian-4-yl-CH}2\text{-NH-Diazepane}
$$
Introduction of 2-Phenoxyethylcarboxamide Side Chain
Carbodiimide-Mediated Amide Coupling
The final step involves coupling 4-(thian-4-yl)-1,4-diazepane with 2-phenoxyethyl isocyanate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Key parameters include:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt (1.2 equiv) |
| Solvent | Dimethylformamide |
| Temperature | 25°C |
| Reaction Time | 8 hours |
| Yield | 85% |
FT-IR analysis confirms amide bond formation (C=O stretch at 1650 cm⁻¹), while $$^{13}\text{C}$$-NMR reveals resonance at δ 170.2 ppm for the carbonyl carbon.
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 120°C) reduces reaction time to 30 minutes with comparable yield (83%). This method minimizes epimerization risks, preserving the diazepane ring’s stereochemical integrity.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7 → 1:1 gradient). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 65:35) ensures >98% purity.
Spectroscopic Validation
- $$^{1}\text{H}$$-NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 4.10 (t, J = 6.0 Hz, 2H, OCH₂), 3.65–3.55 (m, 4H, diazepane-CH₂).
- HR-MS : [M+H]⁺ calc. 402.2145, found 402.2149.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for the RCM step, achieving 90% conversion with 50% reduced catalyst loading. Environmental factors are mitigated via solvent recovery systems (e.g., dichloromethane distillation).
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenoxyethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Medicine: It could be investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound might be used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,4-Diazepane Carboxamides
Table 1: Key Structural and Functional Differences
Pharmacological and Physicochemical Properties
- Lipophilicity and Bioavailability: The thian-4-yl group in the target compound may increase lipophilicity (clogP ~3.5 estimated) compared to ’s fluorophenyl/methylbenzoyl analog (clogP ~2.8), enhancing membrane permeability but risking higher metabolic clearance . The phenoxyethyl chain in the target compound and ’s analog contributes to moderate solubility in polar solvents (e.g., DMSO >10 mM) but poor aqueous solubility, necessitating salt forms (e.g., HCl) for in vivo studies .
- Receptor Binding: ’s CB2 agonist activity highlights the diazepane scaffold’s versatility in G-protein-coupled receptor (GPCR) targeting. ’s thiophene carboxamide demonstrates bioisosteric replacement strategies; substituting thiophene for phenyl rings alters π-π stacking and hydrogen-bonding interactions, a consideration for optimizing the target compound’s selectivity .
Metabolic Stability and Toxicity
- The thian-4-yl group may confer resistance to cytochrome P450-mediated oxidation compared to ’s triazolinone derivative, which contains a metabolically labile N–O bond .
Biological Activity
N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a synthetic compound belonging to the class of diazepanes, which are characterized by a seven-membered ring containing two nitrogen atoms. This compound's structure suggests potential biological activity, particularly in pharmacological applications. The following sections detail its biological activity, including relevant case studies and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Diazepanes are known to exhibit a range of activities such as:
- Antitumor Activity : Similar diazepane derivatives have shown cytotoxic effects against various cancer cell lines. For instance, modifications to diazene structures have demonstrated enhanced cytotoxicity against HeLa cells and other tumor types .
- Neuropharmacological Effects : Compounds within the diazepane family often exhibit anxiolytic and sedative properties, potentially through modulation of GABAergic neurotransmission.
Cytotoxicity Studies
Recent studies have focused on the cytotoxic effects of structurally related diazepanes. For example, a study on diazene RL-337 showed significant cytotoxicity against human tumor cell lines, suggesting that similar compounds could have comparable effects. The study utilized an MTT assay to measure cell viability, revealing that RL-337 was more effective than its analogs .
Comparative Analysis
A comparative analysis of various diazepane derivatives can provide insights into the structure-activity relationship (SAR) of this compound. The following table summarizes key findings from related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| RL-337 | HeLa | 5.0 | Cytotoxic via necrosis |
| JK-279 | HeLa | 10.0 | Cytotoxic via apoptosis-like mechanisms |
| N-(2-phenoxyethyl)-4-(thian-4-yl) | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are needed to establish specific IC50 values for this compound.
Study 1: Antitumor Activity
In a controlled study examining the cytotoxic effects of various diazepane derivatives, researchers found that compounds similar to N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane exhibited significant antitumor activity against multiple cell lines. The study concluded that structural modifications could enhance the efficacy of these compounds in targeting cancer cells .
Study 2: Neuropharmacological Potential
Another investigation explored the neuropharmacological properties of related diazepanes, assessing their potential as anxiolytics. The results indicated that compounds with similar structural features could modulate GABA receptors effectively, leading to anxiolytic-like effects in animal models .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-phenoxyethyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, and how do they influence its reactivity?
- The compound features a 1,4-diazepane ring (a seven-membered ring with two nitrogen atoms), a thian-4-yl group (a sulfur-containing six-membered ring), and a phenoxyethyl substituent .
- The diazepane ring provides conformational flexibility, enabling interactions with biological targets, while the thian group enhances sulfur-mediated reactivity (e.g., hydrogen bonding or redox activity). The phenoxyethyl group contributes to lipophilicity, influencing membrane permeability .
- Methodological Insight : Use NMR spectroscopy and X-ray crystallography to confirm stereochemistry and spatial arrangement, critical for structure-activity relationship (SAR) studies.
Q. What synthetic routes are available for this compound, and how can purity be optimized?
- A common method involves amide coupling between a diazepane precursor (e.g., tert-butyl 1,4-diazepane-1-carboxylate) and a thian-4-yl-substituted carboxylic acid derivative, followed by deprotection and functionalization of the phenoxyethyl group .
- Optimization Strategies :
- Use high-performance liquid chromatography (HPLC) to isolate intermediates.
- Employ recrystallization or column chromatography for final purification.
- Monitor reaction progress via thin-layer chromatography (TLC) or mass spectrometry (MS) .
Q. What in vitro assays are recommended for preliminary biological screening?
- Kinase Inhibition Assays : Test against CDK4/6 or other kinases due to structural similarities with diazepane-based kinase inhibitors .
- Cell Viability Assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects.
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or neurotransmitter receptors, leveraging the compound’s nitrogen-rich structure .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported biological activity data?
- Case Example : If conflicting results arise in kinase inhibition profiles (e.g., selectivity for CDK4 vs. off-target effects on EGFR), employ:
- Crystallographic Analysis : Resolve binding modes using X-ray structures of the compound-enzyme complex.
- Competitive Binding Assays : Use fluorescent probes (e.g., ATP-competitive dyes) to quantify target engagement .
- Data Interpretation : Cross-validate with computational docking (e.g., AutoDock Vina) to model steric and electronic interactions .
Q. How do substituent variations (e.g., phenoxyethyl vs. benzyl) impact biological activity?
- SAR Insights :
- Replacing the phenoxyethyl group with a benzyl moiety (as in N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide) reduces conformational freedom, potentially altering receptor binding kinetics .
- Adding electron-withdrawing groups (e.g., trifluoromethyl) to the phenyl ring enhances metabolic stability but may reduce solubility .
- Methodology : Synthesize analogs via parallel combinatorial chemistry and compare IC50 values in dose-response assays .
Q. What strategies address low solubility in pharmacokinetic (PK) studies?
- Formulation Approaches :
- Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions.
- Prepare hydrochloride salts to improve aqueous solubility.
- Analytical Tools : Measure logP values (octanol-water partition coefficient) and solubility profiles via shake-flask or HPLC-UV methods .
Q. How can computational modeling predict off-target interactions?
- In Silico Workflow :
Perform molecular dynamics (MD) simulations to assess flexibility of the diazepane ring.
Use pharmacophore mapping to identify potential off-targets (e.g., serotonin receptors).
Validate predictions with thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Q. What enzymatic or metabolic stability assays are critical for lead optimization?
- Liver Microsome Assays : Incubate with human/rat liver microsomes to assess cytochrome P450-mediated degradation.
- Metabolite Identification : Use LC-MS/MS to detect oxidation or hydrolysis products, focusing on the thian and diazepane moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
